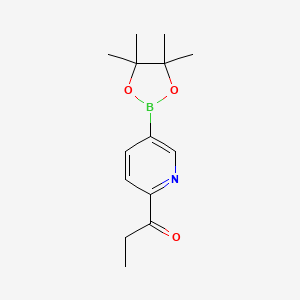

6-(Propionyl)pyridine-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that features a boronic acid pinacol ester moiety attached to a pyridine ring substituted with a propionyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propionyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The resulting boronic acid pinacol ester can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Propionyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid moiety, typically using a protic solvent or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are typically employed.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

6-(Propionyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Propionyl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester

- 6-Hydroxypyridine-3-boronic acid pinacol ester

- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

6-(Propionyl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the propionyl group can influence the electronic properties of the pyridine ring, affecting the compound’s behavior in various synthetic transformations .

Biologische Aktivität

6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules. Beyond its synthetic utility, there is growing interest in its biological activities, particularly in cancer therapy and other therapeutic applications.

- Molecular Formula : C13H15BNO3

- Molecular Weight : 235.08 g/mol

- CAS Number : 2096339-22-7

The biological activity of this compound can be attributed to its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The mechanism involves:

- Transmetalation : The boronic acid moiety participates in transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds.

- Biochemical Pathways : This compound may influence various biochemical pathways, particularly those involved in cell signaling and proliferation.

Anticancer Activity

Research indicates that organoboron compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to:

- Inhibit proteasome activity, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells .

- Exhibit selective cytotoxicity against various cancer cell lines, including multiple myeloma and breast cancer .

Case Studies

- Proteasome Inhibition : A study demonstrated that boronic acids can effectively inhibit the 20S proteasome, a key player in protein degradation pathways. The inhibition leads to increased levels of pro-apoptotic factors within cancer cells, promoting cell death .

- In Vitro Studies : In vitro assays have shown that derivatives of boronic acids exhibit low nanomolar activity against cancer cell lines, suggesting their potential as lead compounds for drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Cytotoxicity | Selective toxicity against cancer cells | |

| Pharmacokinetics | Improved stability compared to bortezomib |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds have low toxicity levels and are often excreted unmetabolized through the kidneys, making them suitable candidates for further development as therapeutic agents .

Eigenschaften

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACESLJCSCAXFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.